1,6-Dimethyldibenzothiophene
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Overview
Description
1,6-Dimethyldibenzothiophene is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with methyl groups attached at the 1 and 6 positions. This compound is of particular interest due to its presence as a sulfur contaminant in petroleum, which poses challenges for desulfurization processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyldibenzothiophene can be synthesized through various methods. One common approach involves the reaction of biphenyl with sulfur dichloride in the presence of aluminum chloride, followed by methylation at the 1 and 6 positions . Another method includes the use of deep eutectic solvents for the desulfurization of dibenzothiophene derivatives, where this compound is formed as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves hydrodesulfurization (HDS) processes, where sulfur compounds are removed from petroleum fractions. This process uses catalysts such as molybdenum or tungsten supported on alumina, with the addition of cobalt or nickel as promoters .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyldibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to its sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Reduction: Reduction with lithium results in the scission of one C-S bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium is used for the reduction process.
Substitution: Butyllithium is used for stepwise lithiation at specific positions.
Major Products Formed
Scientific Research Applications
1,6-Dimethyldibenzothiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,6-Dimethyldibenzothiophene primarily involves its interaction with catalysts during desulfurization processes. The compound undergoes oxidation, where the sulfur atom is targeted by oxidizing agents, leading to the formation of sulfoxides and sulfones . The presence of methyl groups at the 1 and 6 positions influences the reactivity and stability of the compound, making it more resistant to desulfurization .
Comparison with Similar Compounds
1,6-Dimethyldibenzothiophene can be compared with other similar compounds such as:
Dibenzothiophene: Lacks the methyl groups, making it more susceptible to desulfurization.
4,6-Dimethyldibenzothiophene: Similar structure but with methyl groups at the 4 and 6 positions, also resistant to desulfurization.
Benzothiophene: Contains only one benzene ring fused to a thiophene ring, with different reactivity and desulfurization properties.
The uniqueness of this compound lies in its specific methylation pattern, which affects its chemical behavior and resistance to desulfurization processes .
Properties
CAS No. |
89816-70-6 |
---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
1,6-dimethyldibenzothiophene |
InChI |
InChI=1S/C14H12S/c1-9-5-4-8-12-13(9)11-7-3-6-10(2)14(11)15-12/h3-8H,1-2H3 |
InChI Key |
KCDDLWLZPFIOGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC(=C3SC2=CC=C1)C |
Origin of Product |
United States |
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